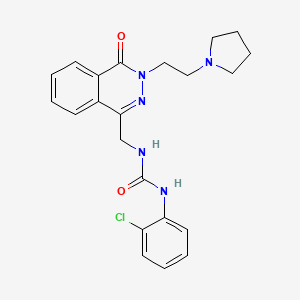

1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-18-9-3-4-10-19(18)25-22(30)24-15-20-16-7-1-2-8-17(16)21(29)28(26-20)14-13-27-11-5-6-12-27/h1-4,7-10H,5-6,11-15H2,(H2,24,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COORQFMODXFFPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes a chlorophenyl group and a pyrrolidinyl moiety. The presence of the urea functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

A study evaluated the anticancer properties of several derivatives similar to this compound using the A549 human lung adenocarcinoma model. The compounds were tested at a concentration of 100 µM for 24 hours, and cell viability was assessed using an MTT assay. The results indicated that the compound exhibited significant cytotoxicity against cancer cells compared to a control (cisplatin), suggesting structure-dependent anticancer activity .

Antimicrobial Activity

While specific data on the antimicrobial efficacy of this compound is scarce, related studies on similar structures have shown promising results. For instance, compounds with similar urea linkages have demonstrated antibacterial and antifungal activities against various strains. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance these activities .

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of pyrrolidine derivatives revealed that compounds structurally related to this compound showed varying degrees of cytotoxicity against A549 cells. The study highlighted that specific structural features significantly influenced the anticancer activity .

Case Study 2: Neuroprotective Properties

In a separate study focusing on neuroprotective effects, derivatives were tested in models simulating neurodegeneration. The findings suggested that certain modifications in the chemical structure could enhance neuroprotective effects by reducing oxidative stress markers in neuronal cells .

Data Tables

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example, research published in the Journal of Medicinal Chemistry indicates that derivatives of phthalazine exhibit potent cytotoxicity against HCT-116 cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) . The structural characteristics of 1-(2-Chlorophenyl)-3-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)urea may enhance its effectiveness in targeting cancer pathways.

Potential in Targeted Therapy

The design of proteolysis-targeting chimeras (PROTACs) has gained traction in targeted cancer therapy. Research indicates that compounds similar to this compound can be utilized in developing PROTACs that selectively degrade oncogenic proteins . This approach could provide a novel therapeutic strategy for cancers resistant to conventional treatments.

Neuropharmacological Effects

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotection . Future studies could explore whether this compound exhibits any neuroprotective properties or influences cognitive functions.

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea-Containing Compounds

Key Observations :

- Core Structure Diversity: The target compound’s phthalazinone core distinguishes it from the pyrrolidinone and azetidinone cores in analogues . Phthalazinones are associated with kinase inhibition (e.g., PARP inhibitors), whereas azetidinones are prevalent in β-lactam antibiotics.

- Substituent Impact: Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group in the target compound may confer greater lipophilicity compared to the 4-fluorophenyl group in ’s compound . Chlorine’s larger atomic radius and electronegativity could enhance van der Waals interactions in hydrophobic binding pockets. Pyrrolidinyl Ethyl vs. Methoxyphenyl: The pyrrolidinyl ethyl chain in the target compound likely improves aqueous solubility relative to the methoxyphenyl-substituted pyrrolidinyl group in ’s compound, owing to the former’s ionizable amine . Urea Linker Variations: While all compounds retain the urea moiety, the target compound’s methylene bridge between urea and phthalazinone may increase conformational flexibility compared to the rigid pyrrolidinone linkage in ’s compound .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Research Findings :

- Compound : Methoxy and fluorophenyl groups may favor CNS penetration but reduce metabolic stability due to oxidative demethylation risks .

- Target Compound: The phthalazinone core and pyrrolidinyl ethyl group position it as a candidate for oncology research, though direct bioactivity data remain unreported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.